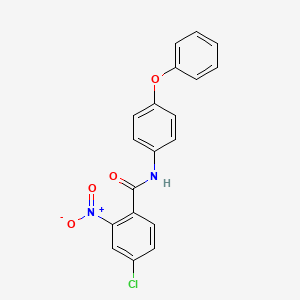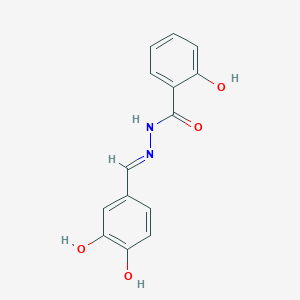![molecular formula C18H23F2NO B6063310 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA transaminase is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action makes CPP-115 a promising candidate for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用機序
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy, such as valproic acid and vigabatrin.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain lead to increased inhibition of neuronal activity, which can result in a reduction in seizures and other neurological symptoms. However, excessive inhibition of neuronal activity can also lead to sedation and other side effects.
実験室実験の利点と制限
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. However, its high potency and selectivity can also make it difficult to study the effects of other enzymes involved in GABA metabolism. Additionally, this compound has a short half-life, which can make it difficult to maintain consistent levels in experiments.
将来の方向性
There are several potential future directions for the study of 1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine and its therapeutic applications. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin. Additionally, there is ongoing research into the use of this compound in combination with other drugs for the treatment of neurological disorders.
合成法
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the piperidine ring, followed by the introduction of the cyclobutylcarbonyl and 3,4-difluorophenylethyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to be effective in reducing seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety disorders.
特性
IUPAC Name |
cyclobutyl-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO/c19-16-9-8-13(11-17(16)20)6-7-14-3-2-10-21(12-14)18(22)15-4-1-5-15/h8-9,11,14-15H,1-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOLPFQGPLWTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)

![dimethyl 5-[(4-iodobenzoyl)amino]isophthalate](/img/structure/B6063261.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6063272.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6063290.png)
![1-(allylsulfonyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6063296.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063319.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B6063327.png)
![ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6063332.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)